molecular formula C17H21As B14502807 (2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane CAS No. 62830-11-9

(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane

Cat. No.: B14502807
CAS No.: 62830-11-9
M. Wt: 300.27 g/mol
InChI Key: GVYXYAPGPPYFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane is an organoarsenic compound characterized by the presence of two methylphenyl groups and a propan-2-yl group attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane typically involves the reaction of appropriate aryl halides with arsenic trichloride in the presence of a reducing agent. One common method involves the use of lithium aluminum hydride (LiAlH4) as the reducing agent under an inert atmosphere to prevent oxidation. The reaction is carried out in anhydrous conditions to ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to its elemental form or other reduced arsenic species.

    Substitution: The aryl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Arsenic oxides and substituted aryl compounds.

    Reduction: Elemental arsenic and reduced aryl compounds.

    Substitution: Brominated or nitrated aryl derivatives.

Scientific Research Applications

(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of covalent bonds between the arsenic atom and sulfur atoms in the thiol groups.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylphenyl)(4-methylphenyl)(propan-2-yl)phosphane: Similar structure but with phosphorus instead of arsenic.

    (2-Methylphenyl)(4-methylphenyl)(propan-2-yl)stibane: Similar structure but with antimony instead of arsenic.

Uniqueness

(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus and antimony analogs. The arsenic atom’s ability to form strong covalent bonds with sulfur and other elements makes it particularly useful in applications requiring specific reactivity and binding characteristics.

Properties

CAS No.

62830-11-9

Molecular Formula

C17H21As

Molecular Weight

300.27 g/mol

IUPAC Name

(2-methylphenyl)-(4-methylphenyl)-propan-2-ylarsane

InChI

InChI=1S/C17H21As/c1-13(2)18(16-11-9-14(3)10-12-16)17-8-6-5-7-15(17)4/h5-13H,1-4H3

InChI Key

GVYXYAPGPPYFTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[As](C2=CC=CC=C2C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.